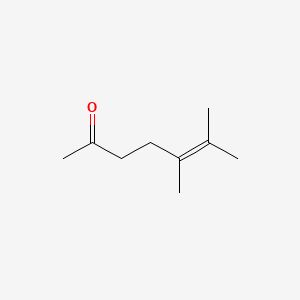

5-Hepten-2-one, 5,6-dimethyl-

Description

Significance of Unsaturated Ketones in Organic Synthesis Research

Unsaturated ketones are a class of organic compounds that possess a ketone functional group conjugated with a carbon-carbon double bond. jst.go.jp This structural arrangement results in a delocalized electron system, which imparts unique reactivity and makes them highly valuable in organic synthesis. cdnsciencepub.com The presence of multiple reactive sites allows these compounds to serve as versatile building blocks for the construction of a wide array of more complex carbocyclic and heterocyclic structures. nih.gov

The electrophilic nature of both the carbonyl carbon and the β-carbon in α,β-unsaturated systems makes them susceptible to nucleophilic attack, enabling reactions like conjugate additions (e.g., Michael reaction). jst.go.jp Furthermore, their ability to participate in pericyclic reactions, such as Diels-Alder cycloadditions, expands their synthetic utility. cdnsciencepub.com The dehydration of aldol (B89426) products is a common and fundamental method for synthesizing these enones, highlighting their central role in forming carbon-carbon bonds and complex molecular scaffolds. jst.go.jpcdnsciencepub.com Consequently, unsaturated ketones are considered essential tools for synthetic organic chemists. cdnsciencepub.com

Positioning of 5-Hepten-2-one, 5,6-dimethyl- within Contemporary Chemical Research

5-Hepten-2-one, 5,6-dimethyl-, is an unsaturated ketone with the molecular formula C9H16O. ontosight.ai Its specific structure features a seven-carbon chain, a ketone group at the second carbon, and a double bond between the fifth and sixth carbons, which are also substituted with methyl groups. ontosight.ai

This compound holds a specific and important position in contemporary research primarily as a key intermediate in the synthesis of other high-value chemicals. cdnsciencepub.comontosight.ai Notably, it is a crucial precursor for the preparation of α-irone, a ketone renowned for its characteristic violet fragrance and used extensively in the perfumery industry. cdnsciencepub.com

Beyond its role in fragrance synthesis, research interest in 5-Hepten-2-one, 5,6-dimethyl- and its analogues extends to the pharmaceutical and biological sciences. ontosight.ai Studies suggest potential applications related to its biological activities, with investigations into its antimicrobial, anti-inflammatory, and anticancer properties being an area of interest. ontosight.ai Its unique structure makes it a valuable starting material for synthesizing complex molecules, including various natural products and pharmaceuticals. ontosight.ai

Historical Development and Emerging Research Directions Pertaining to 5-Hepten-2-one, 5,6-dimethyl-

The synthesis of 5-Hepten-2-one, 5,6-dimethyl- has been a subject of chemical research for decades, with methods evolving over time. An early preparation of the compound was developed by the notable chemist Leopold Ružička, who synthesized it from 2,3-dimethyl-2-buten-1-bromide and ethyl acetoacetate (B1235776). cdnsciencepub.com

A significant advancement was reported in 1973, detailing a new preparative method. cdnsciencepub.com This newer synthesis involves the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with methyl acetoacetate. cdnsciencepub.comcdnsciencepub.com The reaction is facilitated by a palladium-based catalyst, which produces an intermediate, 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one. cdnsciencepub.com Subsequent alkali decomposition of this intermediate yields 5-Hepten-2-one, 5,6-dimethyl-. cdnsciencepub.comcdnsciencepub.com

Current and emerging research continues to focus on the utility of this compound as a synthetic intermediate. ontosight.ai The primary research direction remains its application in the synthesis of α-irone for the fragrance industry. cdnsciencepub.com Additionally, the exploration of its potential biological activities points toward emerging research in medicinal chemistry and drug discovery, where it may serve as a scaffold for developing new therapeutic agents. ontosight.ai

Compound Data

Table 1: Chemical and Physical Properties of 5-Hepten-2-one, 5,6-dimethyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,6-dimethylhept-5-en-2-one | PubChem nih.gov |

| Molecular Formula | C9H16O | PubChem nih.gov |

| Molecular Weight | 140.22 g/mol | PubChem nih.gov |

| CAS Number | 687-68-3 | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

Table 2: Spectroscopic Data References for 5-Hepten-2-one, 5,6-dimethyl-

| Spectrum Type | Source Reference |

|---|---|

| 13C NMR | Wiley-VCH GmbH nih.gov |

| GC-MS | NIST Mass Spectrometry Data Center nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

687-68-3 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

5,6-dimethylhept-5-en-2-one |

InChI |

InChI=1S/C9H16O/c1-7(2)8(3)5-6-9(4)10/h5-6H2,1-4H3 |

InChI Key |

HASNVACCRLSDMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)CCC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hepten 2 One, 5,6 Dimethyl

Retrosynthetic Analysis and Strategic Disconnections for 5-Hepten-2-one, 5,6-dimethyl-

A retrosynthetic analysis of 5-Hepten-2-one, 5,6-dimethyl-, suggests several logical disconnections to identify potential starting materials. The most prominent strategies hinge on the formation of the C4-C5 bond or the C2-C3 bond.

Disconnection 1 (C4-C5 Bond): A disconnection at the C4-C5 bond, adjacent to the double bond, points to an allylic alkylation strategy. This pathway identifies an allylic synthon, such as a 2,3-dimethylbutenyl group, and an acetone (B3395972) enolate equivalent, like the enolate of ethyl acetoacetate (B1235776). This corresponds to classical synthesis routes.

Disconnection 2 (C-C Bond Formation via Diene Addition): An alternative and more modern approach involves a disconnection that breaks down the molecule into a C6 diene and a C3 keto-unit. This retrosynthesis leads to 2,3-dimethyl-1,3-butadiene (B165502) and an activated methylene (B1212753) compound like methyl acetoacetate. This pathway is realized through palladium-catalyzed addition reactions.

These disconnections form the basis for the synthetic routes detailed in the following sections.

Classical Organic Synthesis Routes

Classical methods for synthesizing 5-Hepten-2-one, 5,6-dimethyl-, rely on well-established, multi-step reaction sequences, often involving the use of activated methylene compounds and subsequent functional group manipulations.

A notable classical synthesis involves the condensation of an activated keto-ester with an allylic halide. cdnsciencepub.com This approach, reported by Ruzicka, utilizes the nucleophilic character of an enolate derived from ethyl acetoacetate to displace a bromide from 2,3-dimethyl-2-buten-1-bromide. This alkylation reaction directly forms the carbon skeleton of the target molecule in a single C-C bond-forming step. The reaction is a typical example of a condensation reaction where the enolate acts as the nucleophile to build a larger molecular framework.

The use of activated methylene compounds, particularly β-keto-esters like ethyl acetoacetate, is a cornerstone of classical synthesis for this target. cdnsciencepub.com These reagents provide a stabilized carbanion (enolate) that can be readily alkylated. The synthesis proceeds in two key stages:

Alkylation: The ethyl acetoacetate is deprotonated with a suitable base to form the corresponding enolate, which is then reacted with an electrophilic precursor such as 2,3-dimethyl-2-buten-1-bromide.

Decarboxylation: The resulting alkylated β-keto-ester is then subjected to hydrolysis and heated to induce decarboxylation, which removes the ester group and yields the final ketone, 5,6-dimethyl-5-hepten-2-one. cdnsciencepub.com

| Reactant 1 | Reactant 2 | Key Step | Product | Ref |

| Ethyl acetoacetate | 2,3-Dimethyl-2-buten-1-bromide | Alkylation/Condensation | 5,6-Dimethyl-5-hepten-2-one | cdnsciencepub.com |

Hydrolysis is a critical step in synthetic sequences that utilize β-keto-ester intermediates. In the palladium-catalyzed route (discussed in 2.3.1), the initial product is an adduct, 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one. cdnsciencepub.comcdnsciencepub.comresearchgate.net This intermediate must be converted to the final product through a saponification (alkali hydrolysis) of the ester group, followed by acidification and thermal decarboxylation. cdnsciencepub.com

The process typically involves treating the intermediate with an aqueous base like sodium hydroxide (B78521), which hydrolyzes the methyl ester to a carboxylate salt. cdnsciencepub.com Subsequent acidification generates the unstable β-keto-acid, which readily loses carbon dioxide upon gentle heating to afford the target ketone. This hydrolysis and decarboxylation sequence is a classic and essential transformation in syntheses employing acetoacetic ester as a building block.

Modern Catalytic Approaches to 5-Hepten-2-one, 5,6-dimethyl- Synthesis

Modern synthetic chemistry often favors catalytic methods due to their high efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.

A significant advancement in the synthesis of 5-Hepten-2-one, 5,6-dimethyl- is a palladium-catalyzed reaction between 2,3-dimethyl-1,3-butadiene and methyl acetoacetate. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comresearchgate.net This method provides a direct and efficient route to a key intermediate, which is then converted to the final product.

The reaction involves the addition of the activated methylene group of methyl acetoacetate across the diene system. A specific catalyst system composed of palladous chloride and a phosphine (B1218219) ligand, p-phenyl-1-phospha-3-methyl-3-cyclopentene, has been shown to be effective. cdnsciencepub.comcdnsciencepub.comresearchgate.net This catalytic process forms the 1:1 adduct, 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one, in good yield. cdnsciencepub.com The subsequent alkali decomposition (hydrolysis and decarboxylation) of this adduct furnishes 5,6-dimethyl-5-hepten-2-one. cdnsciencepub.comcdnsciencepub.com This two-step sequence, starting from the diene, represents a more modern and atom-economical approach compared to the classical alkylation of pre-formed allylic halides. capes.gov.brdntb.gov.ua

| Reactant 1 | Reactant 2 | Catalyst System | Intermediate | Final Product | Yield (Intermediate) | Ref |

| 2,3-Dimethyl-1,3-butadiene | Methyl acetoacetate | PdCl₂ + p-phenyl-1-phospha-3-methyl-3-cyclopentene | 3-Carbomethoxy-5,6-dimethyl-5-hepten-2-one | 5,6-Dimethyl-5-hepten-2-one | 44% | cdnsciencepub.com |

Development of Stereoselective and Enantioselective Routes

Currently, the scientific literature does not provide established stereoselective or enantioselective synthesis routes specifically for 5-Hepten-2-one, 5,6-dimethyl-. The carbon-carbon double bond between C5 and C6, being tetrasubstituted, makes stereocontrol challenging.

However, principles from the synthesis of structurally related chiral ketones offer insights into potential strategies. For instance, the synthesis of other chiral compounds has successfully employed enantiomerically pure starting materials, such as (R)-limonene, where the existing stereocenter directs the stereochemistry of subsequent reaction steps. beilstein-journals.org Another common approach involves chemoenzymatic methods. The enantioselective synthesis of (S)-5-methylhept-2-en-4-one, a related flavor compound, was achieved using an aldol-based sequence that utilized an enzymatic kinetic resolution step. mdpi.com Asymmetric catalysis using chiral ligands has also been applied in the synthesis of analogs like 6-methyl-5-hepten-2-one (B42903), achieving significant enantiomeric excess, although the substrate scope can be limited. smolecule.com These methodologies suggest that future development of an enantioselective route to 5,6-dimethyl-5-hepten-2-one could potentially involve chiral pool synthesis, enzymatic reactions, or the development of a specific asymmetric catalyst.

Principles of Green Chemistry in 5-Hepten-2-one, 5,6-dimethyl- Synthesis

While specific green chemistry metrics for the synthesis of 5-Hepten-2-one, 5,6-dimethyl- are not extensively documented, general principles can be applied based on known syntheses of it and related analogs.

A key aspect of green chemistry is the use of efficient and recyclable catalysts. The synthesis of 5,6-dimethyl-5-hepten-2-one has been achieved using a palladium-based catalyst. cdnsciencepub.comcdnsciencepub.com While effective, this highlights the need to manage noble metal use, ensuring high catalyst turnover and implementing methods for its recovery and reuse to minimize waste and cost.

Another principle is the use of safer, more environmentally benign solvents and reagents. A scalable synthesis for a related compound, (S)-5-methylhept-2-en-4-one, was developed specifically as a "green" alternative to methods that use toxic reagents like chromium salts or require strictly anhydrous conditions. mdpi.com This approach also favored purification by distillation over chromatography, reducing solvent waste. mdpi.com Furthermore, research into sustainable solvents has shown that derivatives of the related 6-methyl-5-hepten-2-ol (B124558) can be synthesized using reusable solid acid catalysts like zeolites, presenting a greener alternative to traditional acid catalysts. acs.orgwhiterose.ac.uk

Finally, the lifecycle of the chemical is a consideration. The related compound 6-Methyl-5-hepten-2-one is considered readily biodegradable, which is a favorable characteristic from a green chemistry perspective. oecd.org

Derivatization and Transformation from Related Heptenone Analogs

The synthesis of 5-Hepten-2-one, 5,6-dimethyl- can be contextualized through its relationship with other heptenone analogs. These analogs can serve as starting materials for various transformations.

Conversion from 6-Methyl-5-hepten-2-one via Functional Group Transformations

While direct conversion is not described, a known synthesis of 5,6-dimethyl-5-hepten-2-one starts from different precursors: 2,3-dimethyl-1,3-butadiene and methyl acetoacetate. cdnsciencepub.comcdnsciencepub.com This method utilizes a palladium-based catalyst to form an intermediate, 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one, which is then converted to the final product through alkali decomposition. cdnsciencepub.com This compound is noted as an important intermediate for the synthesis of α-irone, a valuable fragrance component. cdnsciencepub.com

The table below summarizes the key aspects of this documented synthesis.

| Step | Reactants | Catalyst/Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2,3-dimethyl-1,3-butadiene, Methyl acetoacetate | Palladous chloride and p-phenyl-1-phospha-3-methyl-3-cyclopentene | 3-Carbomethoxy-5,6-dimethyl-5-hepten-2-one | cdnsciencepub.comcdnsciencepub.com |

| 2 | 3-Carbomethoxy-5,6-dimethyl-5-hepten-2-one | Sodium hydroxide solution (Alkali decomposition) | 5,6-Dimethyl-5-hepten-2-one | cdnsciencepub.com |

Compound Nomenclature

Reaction Chemistry and Mechanistic Investigations of 5 Hepten 2 One, 5,6 Dimethyl

Reactivity of the Carbonyl Moiety

The carbonyl group in 5-Hepten-2-one, 5,6-dimethyl- is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. A variety of nucleophiles can add to the carbonyl group of 5-Hepten-2-one, 5,6-dimethyl-, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.

A notable example of nucleophilic addition is the Grignard reaction. The addition of organomagnesium halides (Grignard reagents) to the ketone provides a direct route to tertiary alcohols. For instance, the reaction of a Grignard reagent, such as methylmagnesium bromide, with 5-Hepten-2-one, 5,6-dimethyl- would be expected to yield 2,5,6-trimethyl-5-hepten-2-ol after acidic workup. While specific studies on 5,6-dimethyl-5-hepten-2-one are not prevalent in the literature, the reaction of the closely related 6-methyl-5-hepten-2-one (B42903) with methylmagnesium chloride has been documented as a key step in the synthesis of 2,6-dimethyl-5-hepten-2-ol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com

The general scheme for the Grignard reaction is as follows:

Step 1: Nucleophilic attack of the Grignard reagent on the carbonyl carbon.

Step 2: Formation of a magnesium alkoxide intermediate.

Step 3: Protonation of the alkoxide in an acidic workup to yield the tertiary alcohol.

| Reactant | Reagent | Product | Reaction Type |

| 5-Hepten-2-one, 5,6-dimethyl- | 1. CH₃MgBr, 2. H₃O⁺ | 2,5,6-Trimethyl-5-hepten-2-ol | Nucleophilic Addition (Grignard) |

| 5-Hepten-2-one, 5,6-dimethyl- | 1. NaBH₄, 2. H₂O | 5,6-Dimethyl-5-hepten-2-ol | Reduction |

| 5-Hepten-2-one, 5,6-dimethyl- | 1. LiAlH₄, 2. H₂O | 5,6-Dimethyl-5-hepten-2-ol | Reduction |

Reduction Pathways of the Carbonyl Group

The ketone functionality of 5-Hepten-2-one, 5,6-dimethyl- can be readily reduced to a secondary alcohol, 5,6-dimethyl-5-hepten-2-ol. This transformation can be achieved using various reducing agents.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

A patent for the synthesis of 2,6-dimethyl-5-heptenal (B93204) describes the reduction of the related compound 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol (B124558) using aluminum isopropoxide in benzene (B151609) or toluene. google.com This Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones and aldehydes.

Reactivity of the Alkene Moiety

The tetrasubstituted carbon-carbon double bond in 5-Hepten-2-one, 5,6-dimethyl- is electron-rich and thus susceptible to attack by electrophiles. However, the steric hindrance around the double bond can influence its reactivity compared to less substituted alkenes.

Electrophilic Addition Mechanisms to the Double Bond

Electrophilic addition reactions to the double bond would proceed through the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the adjacent alkyl groups. For example, the addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the original double bond, leading to the formation of a more stable tertiary carbocation. However, due to the tetrasubstituted nature of the alkene, the regioselectivity might not be as pronounced as in less substituted systems.

Oxidative Cleavage Reactions, Including Ozonolysis Mechanisms

The carbon-carbon double bond can be cleaved under oxidative conditions, most notably through ozonolysis. While specific studies on the ozonolysis of 5,6-dimethyl-5-hepten-2-one are scarce, extensive research has been conducted on the isomeric 6-methyl-5-hepten-2-one, providing a strong model for the expected reaction pathway. cdnsciencepub.comrsc.orgnih.govresearchgate.net

The ozonolysis of alkenes proceeds via the Criegee mechanism:

Formation of a Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition to the double bond to form an unstable primary ozonide (molozonide).

Cleavage and Recombination: The primary ozonide rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate).

Formation of a Secondary Ozonide: These two fragments can then recombine in a different orientation to form a more stable secondary ozonide (ozonide).

Workup: The secondary ozonide can be worked up under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to yield different products.

In the case of 5,6-dimethyl-5-hepten-2-one, ozonolysis would cleave the double bond to yield two carbonyl compounds. Based on the structure, the expected products after a reductive workup would be acetone (B3395972) and 4-oxopentanal.

Theoretical studies on the ozonolysis of 6-methyl-5-hepten-2-one have shown that the reaction is initiated by the formation of a van der Waals complex, which then leads to the primary ozonide. cdnsciencepub.comresearchgate.net The subsequent cleavage of the primary ozonide can lead to different carbonyl oxides and stable ketones. acs.org

| Reactant | Reagents | Expected Products | Reaction Type |

| 5-Hepten-2-one, 5,6-dimethyl- | 1. O₃, 2. (CH₃)₂S | Acetone, 4-Oxopentanal | Ozonolysis (Reductive Workup) |

Cycloaddition Reactions and Their Regioselectivity

The double bond of 5-Hepten-2-one, 5,6-dimethyl- can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the dienophile. However, the reactivity of tetrasubstituted alkenes as dienophiles in Diels-Alder reactions is generally low due to steric hindrance. cdnsciencepub.comnih.gov

For a successful Diels-Alder reaction, the dienophile typically needs to be activated by electron-withdrawing groups and be sterically accessible. The tetrasubstituted nature of the double bond in 5,6-dimethyl-5-hepten-2-one presents a significant steric barrier to the approach of a diene. Therefore, this compound would be considered a poor dienophile, and forcing conditions (high temperature and/or pressure) or the use of a Lewis acid catalyst might be required to facilitate such a reaction. The regioselectivity of any potential cycloaddition would be influenced by both electronic and steric factors.

Rearrangement Reactions and Isomerizations

Rearrangement reactions of 5-Hepten-2-one, 5,6-dimethyl- itself are not extensively documented in the scientific literature. However, its synthesis often involves a rearrangement of a precursor molecule. For instance, one preparative method involves the alkali decomposition of 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one. cdnsciencepub.com This reaction, while technically a synthetic step, represents a structural reorganization to yield the final product.

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a plausible reaction for 5-Hepten-2-one, 5,6-dimethyl-. Under acidic or basic conditions, or through thermal means, the double bond could potentially migrate. For example, the related compound, 6-methyl-6-hepten-2-one, can be isomerized to the more stable conjugated isomer, 6-methyl-5-hepten-2-one, by heating in the presence of a strong acid. google.com A similar acid-catalyzed isomerization could theoretically convert 5-Hepten-2-one, 5,6-dimethyl- to a more thermodynamically stable isomer, although this has not been explicitly reported.

A well-known rearrangement in the synthesis of related ketones is the Carroll rearrangement, which involves the thermal rearrangement of a β-keto-γ,δ-unsaturated ester. smolecule.com While not a rearrangement of 5-Hepten-2-one, 5,6-dimethyl-, it is a key reaction for synthesizing similar structures, highlighting the propensity of related molecules to undergo such transformations.

Table 1: Examples of Related Rearrangement and Isomerization Reactions

| Starting Material | Reagent/Condition | Product(s) | Reaction Type |

| 3-Carbomethoxy-5,6-dimethyl-5-hepten-2-one | Alkali | 5,6-Dimethyl-5-hepten-2-one | Decomposition/Rearrangement |

| 6-Methyl-6-hepten-2-one | Strong Acid, Heat | 6-Methyl-5-hepten-2-one | Isomerization |

| Allyl acetoacetate (B1235776) | Heat (Carroll Rearrangement) | 5-Hexen-2-one | Rearrangement |

Radical Reaction Pathways (e.g., peroxyl radical interactions with related structures)

The presence of a double bond makes 5-Hepten-2-one, 5,6-dimethyl- susceptible to attack by radical species. The atmospheric oxidation of unsaturated ketones, for instance, is initiated by the addition of a hydroxyl (•OH) radical to the C=C double bond. acs.orgcopernicus.org This initial step forms a hydroxy-substituted alkyl radical.

In the presence of molecular oxygen, this alkyl radical will rapidly form a peroxyl radical (ROO•). The subsequent reactions of this peroxyl radical are complex and can proceed via several pathways, including self-reaction or reaction with other radical species like nitric oxide (NO) or hydroperoxyl radicals (HO₂). acs.orgcopernicus.org These reactions typically lead to the formation of an alkoxy radical (RO•), which can then undergo further reactions such as unimolecular decomposition or isomerization, ultimately yielding a variety of smaller carbonyl compounds and other oxidation products. acs.org

Studies on the ozonolysis of the related compound 6-methyl-5-hepten-2-one have shown that the reaction proceeds via the Criegee mechanism, leading to the formation of carbonyl oxides which then react further to produce various products. acs.orgresearchgate.net It is highly probable that 5-Hepten-2-one, 5,6-dimethyl- would undergo a similar reaction with ozone.

The interaction of organic peroxyl radicals with unsaturated compounds can also proceed via a non-epoxide pathway, where the initial adduct of the peroxyl radical and the alkene reacts with oxygen to form a new peroxyl radical, leading to products that retain the alkene structure. rsc.org

Table 2: Generalized Steps in the Radical-Initiated Oxidation of Unsaturated Ketones

| Step | Reactants | Intermediate/Product | Description |

| 1 | Unsaturated Ketone + •OH | Hydroxy Alkyl Radical | Addition of hydroxyl radical to the double bond. acs.orgcopernicus.org |

| 2 | Hydroxy Alkyl Radical + O₂ | Peroxyl Radical (ROO•) | Rapid reaction with molecular oxygen. acs.org |

| 3 | Peroxyl Radical + NO/HO₂/ROO• | Alkoxy Radical (RO•) | Formation of an alkoxy radical. acs.orgcopernicus.org |

| 4 | Alkoxy Radical | Carbonyls, etc. | Decomposition or isomerization to smaller products. acs.org |

Photochemical Transformations and Photo-induced Reactions

Unsaturated ketones are known to undergo a variety of photochemical reactions upon absorption of ultraviolet (UV) light. One of the most common and well-studied of these is the intramolecular [2+2] photocycloaddition, also known as the Paterno-Büchi reaction, between the carbonyl group and the alkene.

While there are no specific studies on the photochemical transformations of 5-Hepten-2-one, 5,6-dimethyl-, the closely related isomer, 6-methyl-5-hepten-2-one, has been shown to undergo intramolecular oxetane (B1205548) formation upon irradiation. This reaction leads to the formation of bicyclic ethers called oxetanes. The irradiation of 6-methyl-5-hepten-2-one yields a mixture of two isomeric oxetanes. It is highly likely that 5-Hepten-2-one, 5,6-dimethyl- would undergo a similar intramolecular photocyclization to yield corresponding oxetane products.

The general mechanism for this type of reaction involves the excitation of the carbonyl group to its triplet state, which then adds to the ground-state double bond in a stepwise fashion through a 1,4-diradical intermediate. Ring closure of this diradical then affords the oxetane.

Other potential photochemical transformations could include cis-trans isomerization of the double bond or photoreduction of the carbonyl group, depending on the reaction conditions and the presence of hydrogen donors.

Table 3: Predicted Photochemical Reaction of 5-Hepten-2-one, 5,6-dimethyl-

| Reaction Type | Reactant | Predicted Product(s) | Mechanistic Notes |

| Intramolecular [2+2] Photocycloaddition (Paterno-Büchi) | 5-Hepten-2-one, 5,6-dimethyl- | Bicyclic Oxetane(s) | Proceeds via an excited triplet state of the carbonyl group and a 1,4-diradical intermediate. |

| Cis-Trans Isomerization | 5-Hepten-2-one, 5,6-dimethyl- | (E/Z)-5-Hepten-2-one, 5,6-dimethyl- | Reversible isomerization around the double bond upon photo-excitation. |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Hepten-2-one, 5,6-dimethyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

While 1D NMR provides initial data, 2D NMR experiments are essential for assembling the molecular puzzle. These techniques reveal correlations between different nuclei, confirming the structural arrangement.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 5-Hepten-2-one, 5,6-dimethyl-, a COSY spectrum would be expected to show a key correlation between the protons of the two methylene (B1212753) groups at the C-3 and C-4 positions, confirming this ethyl fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms they are attached to. columbia.edu This is crucial for assigning which proton signal corresponds to which carbon signal. An edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital as it shows correlations between protons and carbons over two to three bonds. columbia.edu This long-range information connects the molecular fragments. For instance, HMBC would show correlations from the protons of the methyl group at C-1 to the carbonyl carbon at C-2, and from the protons of the methyl groups at C-6 and the C-5 methyl group to the olefinic carbons C-5 and C-6.

| Expected 2D NMR Correlations for 5-Hepten-2-one, 5,6-dimethyl- | | :--- | :--- | | Experiment | Key Expected Correlations | | COSY | H-3 protons ↔ H-4 protons | | HSQC | H-1 ↔ C-1; H-3 ↔ C-3; H-4 ↔ C-4; H-6' (methyl on C-6) ↔ C-6'; H-5' (methyl on C-5) ↔ C-5' | | HMBC | H-1 → C-2; H-3 → C-2, C-5; H-4 → C-5, C-6; H-5' → C-4, C-5, C-6; H-6' → C-5, C-6 |

A standard proton-decoupled 13C NMR spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon provides insight into its electronic environment. bhu.ac.in For 5-Hepten-2-one, 5,6-dimethyl-, nine distinct signals are expected. The chemical shifts can be predicted using computational software or by comparison with similar known structures. caspre.calibretexts.org The carbonyl carbon (C-2) is the most deshielded, appearing far downfield, while the sp3-hybridized alkyl carbons appear upfield.

| Predicted 13C NMR Chemical Shifts for 5-Hepten-2-one, 5,6-dimethyl- | | :--- | :--- | :--- | | Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | | C-1 | sp3 (CH3) | 25-35 | | C-2 | sp2 (C=O) | 205-220 | | C-3 | sp3 (CH2) | 40-50 | | C-4 | sp3 (CH2) | 20-30 | | C-5 | sp2 (C=C) | 120-140 | | C-6 | sp2 (C=C) | 120-140 | | C-5' (Methyl on C-5) | sp3 (CH3) | 15-25 | | C-6' (Methyl on C-6) | sp3 (CH3) | 15-25 | | C-6'' (Methyl on C-6) | sp3 (CH3) | 15-25 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 5-Hepten-2-one, 5,6-dimethyl-, the most prominent features in its infrared spectrum would be a strong absorption from the carbonyl (C=O) group and a weaker absorption from the carbon-carbon double bond (C=C).

| Key Predicted Vibrational Frequencies | | :--- | :--- | :--- | | Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | | C=O | Stretch | ~1715 | | C=C | Stretch | ~1670 | | C-H (sp2) | Stretch | ~3050 | | C-H (sp3) | Stretch | 2850-3000 |

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For 5-Hepten-2-one, 5,6-dimethyl- (C9H16O), the expected monoisotopic mass is 140.120115 Da. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) also reveals characteristic fragmentation patterns that act as a molecular fingerprint. The most common fragmentation for methyl ketones is the alpha-cleavage (McLafferty rearrangement is also possible but often less dominant), leading to the formation of a stable acylium ion.

Proposed Fragmentation Pathway: The molecular ion [C9H16O]•+ appears at an m/z of 140. A primary fragmentation is the cleavage of the bond between C-2 and C-3, yielding the highly stable acetyl cation, [CH3CO]+. This fragment is typically the base peak in the spectrum.

| Key Fragments in the Mass Spectrum | | :--- | :--- | :--- | | m/z Value | Proposed Fragment Ion | Significance | | 140 | [C9H16O]•+ | Molecular Ion (M+) | | 125 | [M - CH3]•+ | Loss of a methyl group | | 97 | [M - CH3CO]+ | Loss of the acetyl group | | 55 | [C4H7]+ | Likely from cleavage at the allylic position | | 43 | [CH3CO]+ | Acetyl cation; often the base peak nih.gov |

X-ray Crystallography and Single-Crystal Diffraction Analysis (for suitable derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and absolute stereochemistry. However, this technique requires a well-ordered single crystal. As 5-Hepten-2-one, 5,6-dimethyl- is a liquid at room temperature, it cannot be analyzed directly.

For structural confirmation via this method, a solid derivative would need to be synthesized. For example, reacting the ketone with a reagent like 2,4-dinitrophenylhydrazine (B122626) would produce a solid hydrazone derivative. If this derivative could be crystallized, X-ray diffraction analysis would provide unequivocal proof of the carbon skeleton's connectivity. researchgate.net To date, no such crystallographic studies have been reported in the literature for this specific compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral forms are synthesized or studied)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. pageplace.de These methods are exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. dokumen.pub

The structure of 5-Hepten-2-one, 5,6-dimethyl- is achiral as it contains no stereocenters and possesses a plane of symmetry. Therefore, it does not exhibit any optical activity and would be silent in CD or ORD spectroscopy.

However, if a chiral analog or derivative were to be synthesized (for example, through an asymmetric reaction that creates a chiral center), these chiroptical techniques would be indispensable. mdpi.com The experimental CD spectrum could be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration (R or S) of the newly formed stereocenter. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Structure and Energetics

Table 1: Hypothetical Data Table for Quantum Chemical Calculations This table is for illustrative purposes, as no specific data was found for 5-Hepten-2-one, 5,6-dimethyl-.

| Computational Method | Basis Set | Calculated Property | Value |

|---|---|---|---|

| DFT (e.g., B3LYP) | e.g., 6-31G(d) | Ground State Energy | Data Not Available |

| Dipole Moment | Data Not Available | ||

| Ab Initio (e.g., MP2) | e.g., cc-pVDZ | C=O Bond Length | Data Not Available |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling utilizes computational methods to map the potential energy surface of a chemical reaction. This includes identifying transition states, intermediates, and the activation energies required for the reaction to proceed. Such studies are crucial for understanding reaction kinetics and mechanisms.

No specific studies on the reaction pathway modeling or transition state analysis for reactions involving 5-Hepten-2-one, 5,6-dimethyl-, were found in the reviewed literature. Research in this area would be valuable for understanding its synthesis, degradation, or reactivity with other chemical species.

Prediction and Validation of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. While experimental spectroscopic data for 5-Hepten-2-one, 5,6-dimethyl-, is available in databases like PubChem, specific computational studies aimed at predicting and validating these properties are not documented.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data This table is for illustrative purposes, as no specific predictive studies were found.

| Spectroscopic Data | Experimental Value/Pattern | Computationally Predicted Value/Pattern |

|---|---|---|

| 13C NMR | Data available in databases | Data Not Available |

| IR Spectrum | Data available in databases | Data Not Available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and intermolecular interactions. These simulations are particularly useful for understanding the behavior of molecules in different environments.

There are no published molecular dynamics simulation studies specifically focused on 5-Hepten-2-one, 5,6-dimethyl-. Such studies could provide valuable information on its conformational landscape and how it interacts with other molecules.

In Silico Exploration of Structure-Reactivity and Structure-Selectivity Relationships

In silico studies are instrumental in establishing relationships between a molecule's structure and its chemical reactivity or selectivity. By systematically modifying the structure of a compound in a computational model, researchers can predict how these changes will affect its behavior in chemical reactions.

A review of the literature did not yield any in silico studies exploring the structure-reactivity or structure-selectivity relationships of 5-Hepten-2-one, 5,6-dimethyl-.

Role in Complex Chemical Systems and Synthetic Applications

Intermediate in Natural Product Synthesis

This ketone serves as a crucial intermediate in the construction of complex molecular architectures found in nature. Its specific substitution pattern makes it a valuable precursor for a targeted range of compounds.

The most significant and well-documented application of 5,6-dimethyl-5-hepten-2-one is its role as a key intermediate in the synthesis of α-irone. cdnsciencepub.com Irones are a group of C14-terpenoids prized in the fragrance industry for their characteristic violet aroma.

A novel synthetic route establishes 5,6-dimethyl-5-hepten-2-one as the pivotal precursor to α-irone. cdnsciencepub.com The synthesis begins with the reaction of 2,3-dimethyl-1,3-butadiene (B165502) and methyl acetoacetate (B1235776). jst.go.jpnii.ac.jp This reaction is facilitated by a specialized catalyst system composed of palladous chloride and a phosphine (B1218219) ligand, such as p-phenyl-1-phospha-3-methyl-3-cyclopentene, to selectively produce a 1:1 adduct. cdnsciencepub.comjst.go.jpcdnsciencepub.com The resulting product is 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one. jst.go.jpnii.ac.jp Subsequent alkaline decomposition of this adduct removes the carbomethoxy group to yield 5,6-dimethyl-5-hepten-2-one. cdnsciencepub.comjst.go.jpresearchgate.net From this key ketone intermediate, α-irone can then be prepared through a series of standard synthetic reactions. jst.go.jpnii.ac.jp

Table 1: Synthesis of 5,6-dimethyl-5-hepten-2-one as an α-Irone Precursor

| Reactants | Catalyst/Conditions | Intermediate Product | Final Product (after decomposition) | Reference |

|---|---|---|---|---|

| 2,3-dimethyl-1,3-butadiene + Methyl acetoacetate | 1. PdCl₂, p-phenyl-1-phospha-3-methyl-3-cyclopentene, NaOPh | 3-carbomethoxy-5,6-dimethyl-5-hepten-2-one | 5,6-dimethyl-5-hepten-2-one | cdnsciencepub.comjst.go.jp |

| 2. Alkali decomposition | cdnsciencepub.comjst.go.jpresearchgate.net |

While α-irone itself is a terpenoid, the broader role of 5,6-dimethyl-5-hepten-2-one as a general building block for other terpenoids and isoprenoid derivatives is not extensively documented in the available research. Its primary documented utility in this class is confined to the synthesis of the irone family of compounds. cdnsciencepub.com General discussions of terpenoid synthesis often refer to the related, but structurally distinct, compound 6-methyl-5-hepten-2-one (B42903), which serves as a widely used intermediate for various terpenes like linalool (B1675412) and citral. chemicalbook.comlookchem.comaussiedistiller.com.au However, for 5,6-dimethyl-5-hepten-2-one, its application is noted as an intermediate for complex molecules like natural products and pharmaceuticals in a more general sense, with the irone synthesis being the principal example. ontosight.ai

Role in the Synthesis of Other Chemical Intermediates and Functionalized Molecules

The reactivity of the ketone and the alkene functional groups in 5,6-dimethyl-5-hepten-2-one suggests its potential for conversion into other functionalized molecules.

The conversion of ketones to corresponding aldehydes is a known chemical transformation. However, research explicitly detailing the synthesis of aldehydic analogs, such as 2,5,6-trimethyl-5-heptenal, directly from 5,6-dimethyl-5-hepten-2-one is not available in the searched literature.

In contrast, the synthesis of the related aldehyde, 2,6-dimethyl-5-heptenal (B93204) (also known as melonal), is well-established, but it proceeds from a different starting material: 6-methyl-5-hepten-2-one. google.comchemicalbook.comodowell.comchemdad.com The common method for this conversion is the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate (B1199739) to form an intermediate glycidate, which is then saponified and decarboxylated to produce the target aldehyde. chemicalbook.comodowell.comchemdad.com

Biochemical Pathways and Enzymatic Transformations (focus on mechanisms, not biological effects)

The origin of many natural flavor and aroma compounds is the enzymatic cleavage of larger biomolecules.

There is no scientific evidence in the reviewed literature to suggest that 5,6-dimethyl-5-hepten-2-one is a direct product of carotenoid cleavage pathways. The structural arrangement of common plant carotenoids, such as lycopene (B16060) and β-carotene, does not support its formation.

Enzymatic cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs) is a major source of apocarotenoids, which are often volatile flavor and aroma compounds. nih.govmdpi.com Specifically, the C8 ketone 6-methyl-5-hepten-2-one is a well-known apocarotenoid. nih.govencyclopedia.pub It is produced when enzymes like CCD1 cleave the 5,6 double bond at the acyclic end of lycopene. nih.govencyclopedia.pubresearchgate.net This acyclic end possesses a single methyl group at the 6-position of the resulting heptenone chain. The formation of 5,6-dimethyl-5-hepten-2-one would require a carotenoid precursor with a gem-dimethyl group at the equivalent position, which is not a feature of common carotenoids like lycopene. Therefore, while enzymatic transformations are crucial for producing related ketones, 5,6-dimethyl-5-hepten-2-one is not identified as a product of these specific biochemical pathways.

Potential as a Monomer or Building Block in Polymer and Materials Chemistry Research

While specific research on the polymerization of 5-Hepten-2-one, 5,6-dimethyl- is not extensively documented in publicly available literature, its chemical structure as an unsaturated ketone suggests a theoretical potential for its use as a monomer or a building block in the synthesis of novel polymers and materials. The presence of both a carbon-carbon double bond (C=C) and a carbonyl group (C=O) provides reactive sites that could, in principle, participate in various polymerization reactions. The dimethyl substitution on the heptene (B3026448) backbone would further influence the steric and electronic properties of the resulting polymer, potentially leading to materials with unique characteristics.

The exploration of unsaturated ketones as monomers is an active area of research in polymer chemistry. rsc.orgrsc.orgtandfonline.comresearchgate.netacs.org These compounds offer the possibility of creating polymers with diverse functionalities and architectures. Based on the known reactivity of other unsaturated ketones, several polymerization pathways could be hypothetically considered for 5-Hepten-2-one, 5,6-dimethyl-.

Potential Polymerization Mechanisms:

Hydrosilylation Polymerization: Research has shown that unsaturated ketones can undergo metal-free catalytic hydrosilylation polymerization. rsc.orgrsc.org This process involves the reaction of the unsaturated ketone with a compound containing silicon-hydrogen bonds, such as bis(dimethylsilyl)benzene. rsc.org This type of reaction could potentially lead to the formation of alternating silylether–carbosilane copolymers. rsc.orgrsc.org For this to occur, 1,4-conjugation on the unsaturated ketone monomer is often important. rsc.org The resulting polymers could exhibit high molecular weights, tunable glass transition temperatures, and good thermal stability. rsc.orgrsc.org

Polyaddition Reactions: The Rauhut–Currier (RC) reaction, a self-polyaddition of divalent vinyl ketones, has been investigated for the synthesis of polymers with carbon backbones. acs.org While 5-Hepten-2-one, 5,6-dimethyl- is not a divinyl ketone, this research highlights the potential for the carbon-carbon double bond in unsaturated ketones to participate in addition polymerization reactions, potentially with other comonomers.

Synthesis of Photosensitive Polymers: Unsaturated ketones are known chromophores and have been incorporated into polymer backbones to create photosensitive materials. tandfonline.com For instance, polyesters containing α,β-unsaturated ketones have been synthesized through interfacial polycondensation. tandfonline.com The incorporation of the 5-Hepten-2-one, 5,6-dimethyl- moiety could potentially yield polymers that undergo photocrosslinking upon exposure to UV radiation, which is a desirable property for applications in photoresists and coatings.

Formation of Helical Polymers: The polymerization of chiral α,β-unsaturated ketone monomers has been shown to produce optically active helical polymers. researchgate.net While 5-Hepten-2-one, 5,6-dimethyl- is not inherently chiral, the principles of inducing helicity through polymerization of specifically designed monomers could be a future research direction if chiral derivatives of this compound were to be synthesized.

Hypothetical Polymer Properties and Research Directions:

The hypothetical polymers derived from 5-Hepten-2-one, 5,6-dimethyl- could possess a range of properties depending on the polymerization method and the incorporation of other comonomers. The presence of the ketone group in the polymer backbone could enhance polarity and adhesion, while the dimethyl groups might contribute to increased hydrophobicity and solubility in organic solvents.

Future research in this area would need to focus on several key aspects:

Monomer Reactivity: Investigating the reactivity of the carbon-carbon double bond and the carbonyl group of 5-Hepten-2-one, 5,6-dimethyl- under various polymerization conditions.

Catalyst and Initiator Screening: Identifying suitable catalysts or initiators to promote the controlled polymerization of this monomer.

Copolymerization Studies: Exploring the copolymerization of 5-Hepten-2-one, 5,6-dimethyl- with other monomers to tailor the properties of the resulting materials.

Characterization of Polymers: Thoroughly characterizing the structure, molecular weight, thermal properties, and mechanical properties of any synthesized polymers.

Although currently speculative, the potential for 5-Hepten-2-one, 5,6-dimethyl- as a monomer in polymer and materials chemistry presents an interesting avenue for future exploration, driven by the broader research into the polymerization of unsaturated ketones.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation for volatile and semi-volatile compounds. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like 5-Hepten-2-one, 5,6-dimethyl-. thermofisher.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. thermofisher.com For trace analysis, sample preparation and introduction techniques such as headspace analysis or solid-phase microextraction (SPME) are often employed to extract and concentrate volatile analytes from a sample matrix, thereby increasing sensitivity. helsinki.fi

Once introduced into the GC system, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification of the compound by comparison to spectral libraries (e.g., NIST) and analysis of its fragmentation pattern. nist.gov

Table 1: Illustrative GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Specification | Purpose |

| Injection Mode | Splitless or Headspace/SPME | Enhances sensitivity for trace-level detection. |

| Column Type | Mid-polarity (e.g., DB-624) or non-polar (e.g., DB-5ms) capillary column | Separates compounds based on boiling point and polarity. |

| Oven Program | Temperature ramp (e.g., 40°C hold for 2 min, ramp to 250°C at 10°C/min) | Optimizes separation of a wide range of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Scans a mass range (e.g., m/z 40-400) to detect fragment ions. |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization (e.g., reverse phase methods)

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when derivatization is employed or when analyzing less volatile sample matrices. For a moderately polar ketone like 5-Hepten-2-one, 5,6-dimethyl-, reverse-phase (RP) HPLC is the most common approach. sielc.com

Method development in RP-HPLC involves optimizing the separation by adjusting the mobile phase composition, stationary phase chemistry, and detector settings. A specific method for the analysis of 5-Hepten-2-one, 5,6-dimethyl- utilizes a reverse-phase Newcrom R1 column. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com

Table 2: Reported HPLC Method for 5-Hepten-2-one, 5,6-dimethyl-

| Parameter | Specification | Reference |

| Technique | Reverse-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), water, and formic acid | sielc.com |

| Application Note | Method is scalable and suitable for preparative separation and pharmacokinetics. | sielc.com |

Development and Application of Hyphenated Techniques (e.g., GCxGC-MS, LC-MS/MS)

To overcome the limitations of single-dimensional separation techniques, especially in highly complex samples, advanced hyphenated methods are employed.

Comprehensive two-dimensional gas chromatography (GCxGC-MS) provides a significant enhancement in separation power. nih.gov This technique uses two columns with different stationary phases, allowing for a more thorough separation of co-eluting compounds. nih.gov For the analysis of 5-Hepten-2-one, 5,6-dimethyl- in a complex volatile matrix, GCxGC-MS would be particularly advantageous for resolving it from structural isomers and other interfering compounds, leading to more accurate identification and quantification. nih.govchromatographyonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for compounds that are amenable to liquid chromatography. creative-proteomics.comnih.gov While ketones can be challenging to ionize efficiently, chemical derivatization can be used to enhance their detection by LC-MS/MS. mdpi.comnih.gov Reagents such as Girard's reagent T can react with the ketone functional group to introduce a permanently charged moiety, significantly improving ionization efficiency and, consequently, the sensitivity of the analysis. mdpi.com The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly selective quantification mode that minimizes background interference. regionh.dk

Advanced Electrochemical and Sensor Development for Chemical Sensing in Research Settings

Electrochemical sensors represent a growing field for the rapid and portable detection of chemical compounds. ameteksi.com While specific sensors for 5-Hepten-2-one, 5,6-dimethyl- are not widely documented, the principles of ketone detection can be applied to its potential development. These sensors typically rely on the electrochemical oxidation or reduction of the target analyte at the surface of a chemically modified electrode. nih.gov

Development in a research setting could focus on several approaches. One method involves using enzymes that specifically react with ketones to produce an electroactive species, which is then detected. nih.govelsevierpure.com Another approach is the design of catalytic sensors using nanomaterials or metal oxides that facilitate the direct electrochemical oxidation of the ketone. The development of such a sensor would require extensive research to optimize the electrode material and sensing layer for sufficient selectivity and sensitivity towards 5-Hepten-2-one, 5,6-dimethyl-, distinguishing it from other ketones and potential interferents in the sample. acs.org

Future Research Directions and Challenges in 5 Hepten 2 One, 5,6 Dimethyl Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 5-Hepten-2-one, 5,6-dimethyl-, a key intermediate for compounds like α-irone, has been achieved through the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with methyl acetoacetate (B1235776), followed by alkali decomposition. researchgate.net This palladium-catalyzed approach provides a foundational route. However, future research must prioritize the development of more sustainable and efficient synthetic strategies.

A primary challenge lies in replacing or improving upon the current catalytic systems. The development of catalysts based on earth-abundant metals or even metal-free organocatalysts would represent a significant step towards greener chemistry. Furthermore, enhancing the selectivity of the reaction to minimize by-product formation is crucial for improving atom economy and simplifying purification processes. Investigating reaction conditions under continuous flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity. Biocatalysis, using enzymes to perform key synthetic steps, presents another promising avenue for a highly selective and environmentally benign synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Improved Catalysis | Higher efficiency, lower environmental impact, cost-effectiveness. | Catalyst stability, recovery, and activity under mild conditions. |

| Flow Chemistry | Enhanced safety, scalability, process control, and yield. | Initial setup costs, potential for clogging, reactor design. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradability. | Enzyme discovery and engineering, substrate scope, operational stability. |

Deeper Elucidation of Underexplored Reaction Mechanisms and Pathways

While a synthetic route to 5-Hepten-2-one, 5,6-dimethyl- exists, a detailed mechanistic understanding of the palladium-catalyzed telomerization and subsequent reactions is not fully established. researchgate.net Future research should focus on elucidating the precise catalytic cycle, including the nature of the palladium intermediates and the factors governing regioselectivity and stereoselectivity. Such studies are critical for optimizing the existing synthesis and for the rational design of new, more effective catalysts.

Investigating potential side reactions and alternative reaction pathways is another important frontier. Understanding the conditions that lead to isomerization, polymerization, or other competing reactions can provide insights into how to suppress these undesired outcomes. Conversely, these "side" pathways could potentially be harnessed to synthesize other valuable compounds from the same starting materials, thereby expanding the synthetic utility of the core reaction.

Advancements in Spectroscopic Characterization for Complex Mixtures and Reaction Intermediates

The accurate identification and quantification of 5-Hepten-2-one, 5,6-dimethyl-, especially within complex mixtures such as reaction crudes or natural extracts, remains a significant challenge. For its isomer, 6-methyl-5-hepten-2-one (B42903), methods like liquid-liquid extraction coupled with gas chromatography-mass spectrometry (LLE-GC-MS) have been developed for analysis in complex fruit matrices. nih.gov Similar advanced analytical protocols are needed for 5-Hepten-2-one, 5,6-dimethyl-.

Future advancements should focus on the application of multi-dimensional techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS), to achieve superior separation and identification of isomers and trace components. Furthermore, the use of in-situ spectroscopic methods, like ReactIR or process NMR, could enable real-time monitoring of reactions. This would allow for the direct observation of transient reaction intermediates, providing invaluable data for mechanistic studies and process optimization. The NIST Chemistry WebBook provides foundational spectroscopic data for related isomers, which can serve as a reference point for developing new characterization methods. nist.govnist.govnist.govnist.govnist.gov

Leveraging Theoretical Chemistry for Predictive Modeling in Synthetic Design and Reactivity

Theoretical and computational chemistry offer powerful tools to accelerate research and overcome experimental challenges in the study of 5-Hepten-2-one, 5,6-dimethyl-. researchgate.net By employing methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate transition state energies, and predict the outcomes of different catalytic systems before committing to extensive lab work. researchgate.net

A key future direction is the development of accurate predictive models for its reactivity. This involves calculating molecular properties like electron density, frontier molecular orbitals, and electrostatic potential to understand where the molecule is most likely to react. Such models can guide the design of new synthetic transformations and predict the stability of the compound and its derivatives. Furthermore, computational methods can be used to predict spectroscopic signatures (e.g., NMR, IR spectra), which would be invaluable for confirming the identity of newly synthesized compounds and for identifying unknown intermediates in complex reaction mixtures.

Expanding its Utility as a Key Synthetic Synthon for Diverse Chemical Targets

The established role of 5-Hepten-2-one, 5,6-dimethyl- as a precursor to α-irone highlights its potential as a valuable synthetic building block, or synthon. researchgate.net A major area for future research is to expand its applications beyond this single target. The chemical structure of the molecule, featuring a ketone, a tetrasubstituted double bond, and allylic protons, offers multiple sites for chemical modification.

Future synthetic work could explore a variety of transformations:

Ketone Functionalization: Reduction to the corresponding alcohol, reductive amination to form amines, or α-functionalization via enolate chemistry.

Alkene Modifications: Epoxidation, dihydroxylation, or oxidative cleavage of the double bond to yield different carbonyl compounds.

Allylic Functionalization: Reactions at the C-4 position to introduce new functional groups.

By systematically exploring these transformations, a diverse library of new compounds with potential applications in fragrance, agrochemical, and pharmaceutical industries could be developed. This mirrors the trajectory of its isomer, 6-methyl-5-hepten-2-one, which serves as an important intermediate in the synthesis of various flavors, fragrances, and vitamins. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-dimethyl-5-hepten-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursors such as 3-hydroxy-3,7-dimethyloct-6-enoic acid. Boron trifluoride diethyl etherate (BF₃·Et₂O) is an effective catalyst for this reaction, achieving cyclization to form tetrahydropyran derivatives . For optimization, systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) while monitoring purity via gas chromatography (GC) or thin-layer chromatography (TLC). Ensure characterization of intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers determine the boiling point of 5,6-dimethyl-5-hepten-2-one under non-ambient pressures?

- Methodological Answer : Use reduced-pressure distillation apparatus coupled with a calibrated manometer. According to NIST data, the boiling point at 0.020 bar is 351–353 K . Validate measurements using differential scanning calorimetry (DSC) to detect phase transitions. Cross-reference with published vapor pressure curves to ensure consistency .

Q. What spectroscopic techniques are essential for confirming the structure and purity of 5,6-dimethyl-5-hepten-2-one?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for methyl groups (δ 1.0–1.5 ppm) and ketone carbonyl (δ ~210 ppm in ¹³C NMR).

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., molecular ion at m/z 140.22) .

- IR Spectroscopy : Identify ketone C=O stretch (~1700 cm⁻¹) and alkene C-H stretches (~3000 cm⁻¹).

Purity should exceed 95% (by GC) before further use .

Advanced Research Questions

Q. How can contradictions in reported thermochemical data (e.g., ΔvapH) for 5,6-dimethyl-5-hepten-2-one be resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental setups (e.g., static vs. dynamic vaporization methods). Replicate measurements using a calibrated calorimeter under inert atmospheres. Compare results with NIST’s Standard Reference Data, which reports ΔvapH values derived from vapor pressure-temperature relationships . Perform statistical analysis (e.g., Bland-Altman plots) to assess systematic errors. Publish full experimental details (pressure, temperature gradients, sample purity) to enable cross-validation .

Q. What computational strategies are validated for predicting the stereochemical outcomes of reactions involving 5,6-dimethyl-5-hepten-2-one?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state geometries (e.g., B3LYP/6-31G*) to model cyclization pathways. Validate against experimental optical rotation data for chiral derivatives .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Use polarizable continuum models (PCM) to account for solvent polarity.

Correlate computational results with experimental yields and enantiomeric excess (ee) measurements from chiral GC or HPLC .

Q. How should kinetic studies be designed to investigate the thermal decomposition pathways of 5,6-dimethyl-5-hepten-2-one?

- Methodological Answer :

- Isothermal Thermolysis : Conduct reactions in sealed ampules under controlled temperatures (e.g., 373–473 K). Monitor degradation products via GC-MS at timed intervals.

- Arrhenius Analysis : Plot ln(k) vs. 1/T to derive activation energies. Identify intermediates using trapped-flow reactor systems.

Cross-reference with pyrolysis-GC/MS data to confirm decomposition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.